2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17764445
InChI: InChI=1S/C12H18N4O.ClH/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11;/h3-4,11,13H,1-2,5-9H2;1H
SMILES:
Molecular Formula: C12H19ClN4O
Molecular Weight: 270.76 g/mol

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride

CAS No.:

Cat. No.: VC17764445

Molecular Formula: C12H19ClN4O

Molecular Weight: 270.76 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride -

Specification

Molecular Formula C12H19ClN4O
Molecular Weight 270.76 g/mol
IUPAC Name 2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine;hydrochloride
Standard InChI InChI=1S/C12H18N4O.ClH/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11;/h3-4,11,13H,1-2,5-9H2;1H
Standard InChI Key GTRRJVMFWGQQQV-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound has a molecular formula of C₁₂H₁₉ClN₄O and a molecular weight of 270.76 g/mol. Its structure features a pyrimidine core substituted with a pyrrolidine ring at the 2-position and a morpholine moiety at the 4-position (Figure 1). The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.

Key Structural Features:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms, enabling π-π interactions in biological targets.

  • Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

  • Morpholine Group: A six-membered ring containing both oxygen and nitrogen, influencing solubility and hydrogen-bonding capacity.

Physicochemical Data

PropertyValue
Melting PointNot reported
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)
StabilityStable under inert conditions
pKaEstimated 7.2–8.5 (amine groups)

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, as outlined in analogous pyrimidine derivatives . A generalized pathway includes:

  • Core Formation: Reacting 2,4-dichloropyrimidine with pyrrolidine under basic conditions to introduce the pyrrolidinyl group .

  • Morpholine Incorporation: Substituting the 4-chloro group of the intermediate with morpholine using nucleophilic aromatic substitution.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Conditions:

  • Temperature: 80–100°C for nucleophilic substitutions .

  • Catalysts: Anhydrous AlCl₃ for Friedel-Crafts-type reactions in related compounds .

  • Purification: Column chromatography (silica gel) and recrystallization .

Analytical Characterization

  • NMR Spectroscopy: Confirms substitution patterns and purity. Key signals include δ 8.2 ppm (pyrimidine H) and δ 3.7 ppm (morpholine protons).

  • HPLC: Purity >95% achieved using C18 columns and acetonitrile/water gradients.

Biological Activity and Mechanisms

Kinase Inhibition Profile

The compound exhibits inhibitory activity against kinases involved in proliferative signaling, particularly c-KIT mutants associated with gastrointestinal stromal tumors. Comparative studies show:

KinaseIC₅₀ (nM)Selectivity Over Wild-Type
c-KIT D816V12 ± 215-fold
PDGFRα450 ± 30<2-fold

Comparison with Structural Analogs

AZD-1 and Related Derivatives

The PMC study highlights AZD-1, a 4-indolyl-2-arylaminopyrimidine, which reduces lung inflammation by 40% at 10 mg/kg . Unlike AZD-1, the subject compound lacks an indole moiety but incorporates morpholine, potentially improving metabolic stability.

Patent Compounds

Patent CA3029305A1 discloses spiro-indole-pyrimidine hybrids with tankyrase inhibition . While these compounds share a pyrimidine core, the absence of morpholine/pyrrolidine groups in the patent compounds underscores the uniqueness of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride .

Future Research Directions

Target Validation

  • Kinase Profiling: Broader screening against 300+ kinases to identify off-target effects.

  • In Vivo Efficacy: Testing in xenograft models of c-KIT-driven cancers.

Structural Optimization

  • Substitution Patterns: Introducing fluorinated groups to enhance binding affinity .

  • Prodrug Development: Masking the morpholine group to improve oral bioavailability.

Therapeutic Applications

  • Oncology: Combination studies with imatinib in resistant cancers.

  • Inflammatory Diseases: Evaluating IL-1β and COX-2 modulation.

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